Thrombospondin-1 (1016-1021) (human, bovine, mouse)

Description

BenchChem offers high-quality Thrombospondin-1 (1016-1021) (human, bovine, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thrombospondin-1 (1016-1021) (human, bovine, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

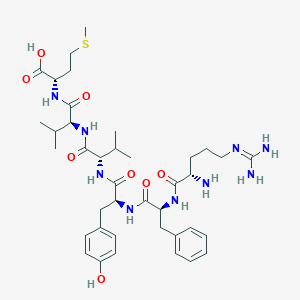

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)/t27-,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHSWWYUHREZCY-JNRWAQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59N9O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

814.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thrombospondin-1 (1016-1021) peptide function and mechanism

An In-Depth Technical Guide to the Thrombospondin-1 (1016-1021) Peptide

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a pivotal role in a multitude of biological processes. As a key regulator of the extracellular matrix, TSP-1 influences cell-to-cell and cell-to-matrix interactions, impacting angiogenesis, inflammation, wound healing, and tumorigenesis.[1][2] Its multifunctional nature stems from a complex multi-domain structure that interacts with a wide array of cell surface receptors, including CD36, CD47, and various integrins.[1][3][4]

To dissect the specific functions associated with these interactions, researchers often utilize synthetic peptides derived from distinct domains of the TSP-1 protein.[5] This guide focuses specifically on the Thrombospondin-1 (1016-1021) peptide, a hexapeptide with the sequence Arginine-Phenylalanine-Tyrosine-Valine-Valine-Methionine (RFYVVM).[6] While derived from the C-terminal region of TSP-1 known to mediate receptor binding, this particular peptide has a unique and critical role in research.

Core Function: A Specific Negative Control

The primary function of the TSP-1 (1016-1021) peptide in a research context is to serve as a highly specific negative control. It is a truncated peptide that is devoid of CD47-binding activity .[7][8] The Valine-Valine-Methionine (VVM) sequence is a known component of the CD47 binding site; however, this short hexapeptide is insufficient to mediate a high-affinity interaction with the CD47 receptor.[9]

In contrast, a slightly longer peptide, TSP-1 (1016-1023), which includes an additional Tryptophan and Lysine (RFYVVMWK), is a potent agonist of the CD47 receptor and can mimic many of the cellular effects of the full-length protein.[8][10] Therefore, the 1016-1021 peptide is used experimentally to demonstrate that an observed biological effect is specifically due to the engagement of CD47 by a longer TSP-1 peptide or the native protein, and not due to some non-specific peptide effect.

Mechanism of Action: The Unactivated TSP-1/CD47 Signaling Pathway

The TSP-1 (1016-1021) peptide does not activate the downstream signaling cascades associated with TSP-1's interaction with CD47. Understanding these pathways is essential for appreciating the peptide's role as a negative control. When a true agonist, such as full-length TSP-1 or the 1016-1023 peptide, binds to the CD47 receptor, it initiates a series of intracellular events with significant physiological consequences.

Key TSP-1/CD47 Signaling Cascades:

-

Inhibition of Nitric Oxide (NO)/cGMP Signaling: The binding of TSP-1 to CD47 is a potent inhibitor of NO-stimulated soluble guanylate cyclase (sGC), leading to decreased levels of cyclic guanosine monophosphate (cGMP).[9][11] This inhibition blocks downstream vasodilation and pro-survival signals, contributing to the anti-angiogenic effects of TSP-1.[3][12]

-

Suppression of VEGFR2: The TSP-1/CD47 interaction can suppress the activation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of angiogenesis.[3][11]

-

Modulation of Immune Responses: In T-lymphocytes, TSP-1/CD47 signaling can promote an anti-inflammatory environment by inhibiting the differentiation of pro-inflammatory Th17 cells and favoring the generation of regulatory T (Treg) cells.[13]

-

Activation of Rho-ROCK Pathway: In liver sinusoidal endothelial cells (LSECs), CD47 ligation by TSP-1 peptides activates the Rho/Rho-kinase (ROCK) pathway, leading to myosin phosphorylation and contraction, which can cause the loss of fenestrae (defenestration).[11]

-

Induction of Apoptosis: In endothelial cells, TSP-1 can induce apoptosis, an effect that is conditional on the cellular microenvironment and the absence of strong survival signals.[14]

The TSP-1 (1016-1021) peptide, by failing to bind CD47, does not trigger these events. Its use alongside a CD47-agonist peptide allows researchers to isolate and confirm that these pathways are indeed CD47-dependent.

Figure 1. TSP-1/CD47 signaling pathway, highlighting the lack of interaction by the 1016-1021 peptide.

Data Presentation: Quantitative Effects of TSP-1 Peptides

Quantitative data from studies using various TSP-1 derived peptides are crucial for experimental design. The following tables summarize key findings reported in the literature.

Table 1: In Vitro Bioactivity of TSP-1 Derived Peptides

| Peptide / Fragment | Assay | Cell Type | Effect | Concentration / Efficacy | Citation |

|---|---|---|---|---|---|

| TSP-1 Type 1 Repeats Peptide | Endothelial Cell Migration | Capillary Endothelial Cells | Inhibition of migration | ED₅₀: 0.6-7 µM | [15] |

| TSP-1 Peptide | C6 Glioma Cell Proliferation | C6 Glioma Cells | Inhibition of proliferation | IC₅₀: 45 nM | [5] |

| CD36-binding motif peptide | SK-N-SH Cell Attachment | SK-N-SH Cells | Inhibition of attachment to TSP-1 | IC₅₀: 80 µM |[16] |

Table 2: Effect of TSP-1 (1016-1023) CD47 Agonist Peptide on Apoptosis in Co-culture This data illustrates the type of experiment where the 1016-1021 peptide would serve as a negative control.

| Treatment Group | Concentration (µM) | % Apoptotic Endothelial Cells (Annexin V+) |

|---|---|---|

| Control (Vehicle) | 0 | 5.2 ± 1.1 |

| TSP-1 (1016-1023) | 10 | 15.7 ± 2.5 |

| TSP-1 (1016-1023) | 50 | 28.4 ± 3.1 |

(Data adapted from BenchChem application notes, presented as mean ± standard deviation)[10]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the function of TSP-1 peptides.

Protocol 1: Boyden Chamber Cell Migration Assay

This protocol assesses the effect of a TSP-1 peptide on endothelial cell migration towards a chemoattractant, a key process in angiogenesis.

Objective: To determine if a TSP-1 peptide inhibits cell migration. The TSP-1 (1016-1021) peptide would be used as a negative control, while a known anti-migratory peptide (e.g., from the Type 1 Repeats) would be the experimental variable.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Serum-free or low-serum (0.5% FBS) cell culture medium

-

Boyden chamber inserts (e.g., 8 µm pore size)

-

Chemoattractant (e.g., VEGF or FGF2)

-

TSP-1 peptides (experimental and 1016-1021 control), scrambled control peptide

-

Calcein AM stain or crystal violet

Procedure:

-

Cell Preparation: Culture HUVECs to ~80% confluency.

-

Starvation: Replace growth medium with serum-free/low-serum medium and incubate for 12-24 hours. This minimizes baseline migration.

-

Chamber Preparation: Rehydrate Boyden chamber inserts according to manufacturer instructions.

-

Loading:

-

Lower Chamber: Add medium containing the chemoattractant. For experimental groups, also add the TSP-1 peptide, the TSP-1 (1016-1021) control, or a scrambled control peptide at desired concentrations. Include a vehicle-only control.

-

Upper Chamber: Harvest and resuspend starved HUVECs in serum-free medium (e.g., at 1x10⁶ cells/mL). Add 100 µL of the cell suspension to each insert.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 4-20 hours (time to be optimized empirically).

-

Quantification:

-

Remove non-migrated cells from the top of the insert with a cotton swab.

-

Fix the migrated cells on the bottom of the membrane with methanol.

-

Stain the cells with a dye like crystal violet.

-

Elute the dye and measure absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.[5]

-

Figure 2. Experimental workflow for a Boyden chamber cell migration assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies apoptosis in cells treated with TSP-1 peptides by using Annexin V and Propidium Iodide (PI) staining.

Objective: To determine if a TSP-1 peptide induces apoptosis. This would be used to test a CD47 agonist like TSP-1 (1016-1023), with the (1016-1021) peptide used to confirm the effect is CD47-dependent.

Materials:

-

Target cells (e.g., HUVECs)

-

Cell culture plates (e.g., 24-well)

-

TSP-1 peptides (agonist and 1016-1021 control)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Seeding: Seed HUVECs in a 24-well plate and allow them to adhere overnight.

-

Peptide Treatment: Replace the medium with fresh medium containing the desired concentrations of the TSP-1 (1016-1023) agonist peptide, the TSP-1 (1016-1021) negative control peptide, or a vehicle control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C.

-

Cell Harvesting: Carefully collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Analysis: Analyze the stained cells using a flow cytometer within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

-

Figure 3. Experimental workflow for an Annexin V/PI apoptosis assay.

Conclusion

The Thrombospondin-1 (1016-1021) peptide is a specialized tool for researchers in cell biology, vascular biology, and immunology. Its defining characteristic is its inability to bind the CD47 receptor, despite being derived from the C-terminal binding domain of TSP-1. This makes it an indispensable negative control, enabling scientists to confirm that the diverse and potent biological effects of TSP-1—ranging from the inhibition of angiogenesis to the modulation of immune responses—are specifically mediated through the CD47 signaling axis. Proper use of this peptide, in conjunction with its corresponding agonist counterparts, is critical for elucidating the precise mechanisms of TSP-1 action and developing targeted therapeutics.

References

- 1. Thrombospondin 1 - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. abcepta.com [abcepta.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Thrombospondin-1/CD47 Interaction Regulates Th17 and Treg Differentiation in Psoriasis [frontiersin.org]

- 14. Thrombospondin 1 and type I repeat peptides of thrombospondin 1 specifically induce apoptosis of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptides derived from two separate domains of the matrix protein thrombospondin-1 have anti-angiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

The Biological Inactivity of Thrombospondin-1 Derived Peptide 1016-1021 (RFYVVM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a crucial role in a variety of biological processes, including angiogenesis, inflammation, and cell adhesion.[1][2] The diverse functions of TSP-1 are mediated by its distinct structural domains, which interact with a host of cell surface receptors. The C-terminal domain of TSP-1, in particular, has garnered significant attention for its interaction with the CD47 receptor, a key regulator of cellular functions such as apoptosis and nitric oxide (NO) signaling.[3][4]

Peptide fragments derived from this C-terminal domain have been instrumental in dissecting the specific signaling pathways mediated by the TSP-1/CD47 axis. One such peptide, corresponding to amino acids 1016-1023 (RFYVVMWK), is a well-established CD47 agonist.[5] This guide, however, focuses on the shorter, truncated peptide 1016-1021, with the amino acid sequence RFYVVM .

Crucially, experimental evidence consistently demonstrates that this hexapeptide, RFYVVM, is devoid of CD47-binding activity .[6][7] Consequently, it lacks the biological effects associated with the longer, CD47-binding peptide. This technical guide will provide an in-depth analysis of the biological (in)activity of the Thrombospondin-1 derived peptide 1016-1021, presenting comparative quantitative data, detailing relevant experimental protocols, and visualizing the pertinent signaling pathways to underscore its role, primarily as a negative control in research.

Data Presentation: Quantitative Comparison of Biological Activity

The biological activity of the TSP-1 (1016-1021) peptide, RFYVVM, is best understood in direct comparison to its longer, CD47-agonist counterpart, RFYVVMWK. The following tables summarize quantitative data from a key study by Cointe et al. (2017), which investigated the effects of these peptides on CD34+ progenitor cells from atherosclerotic patients with and without type 2 diabetes (T2D).[5][6]

| Table 1: Effect of TSP-1 Peptides on CD34+ Cell Adhesion to a Vitronectin-Collagen Matrix | |

| Peptide Treatment (30 µM) | Increase in Adhesion of T2D CD34+ Cells |

| RFYVVM (1016-1021) | No significant effect |

| RFYVVMWK (1016-1023) | +786% (p < 0.0001 compared to vehicle) |

| Table 2: Effect of TSP-1 Peptides on Platelet/CD34+ Cell Conjugate Formation | |

| Peptide Treatment (30 µM) | Percentage of CD42b+/CD34+ Conjugates (in T2D patient samples) |

| RFYVVM (1016-1021) | ~1.4% (not significant vs. control) |

| RFYVVMWK (1016-1023) | ~11% (p < 0.0001 vs. RFYVVM) |

| Table 3: Effect of TSP-1 Peptides on CD34+ Cell Viability (Apoptosis Induction) | |

| Peptide Treatment (30 µM) | Percentage of Apoptotic Cells (PI-/annexin V+) (in T2D patient samples) |

| RFYVVM (1016-1021) | ~0.04% |

| RFYVVMWK (1016-1023) | ~12.4% (p < 0.001 vs. RFYVVM) |

These data clearly illustrate that the truncated peptide RFYVVM (1016-1021) does not induce the pro-adhesive and apoptotic effects seen with the CD47-binding peptide RFYVVMWK.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables, based on the study by Cointe et al. (2017).[5][6]

CD34+ Cell Adhesion Assay

-

Objective: To quantify the adhesion of CD34+ cells to an extracellular matrix substrate.

-

Methodology:

-

96-well plates are coated with a vitronectin-collagen matrix.

-

CD34+ progenitor cells are isolated from peripheral blood.

-

Cells are pre-conditioned for 30 minutes with either 30 µM of RFYVVM, 30 µM of RFYVVMWK, or a vehicle control.

-

The pre-conditioned cells are then seeded onto the coated wells and incubated.

-

Non-adherent cells are removed by gentle washing.

-

The remaining adherent cells are fixed and stained (e.g., with crystal violet).

-

Adherent cells are quantified by counting under a microscope or by measuring the absorbance of the eluted stain.

-

Flow Cytometry for Platelet/CD34+ Cell Conjugate Formation

-

Objective: To measure the formation of aggregates between platelets and CD34+ cells.

-

Methodology:

-

CD34+ cells are isolated and pre-conditioned with the respective peptides as described above.

-

The cells are then incubated with platelet-rich plasma.

-

Following incubation, the cell suspension is stained with fluorescently-labeled antibodies specific for CD34 (a marker for the progenitor cells) and CD42b (a marker for platelets).

-

The stained cells are analyzed using a flow cytometer.

-

The percentage of cells that are positive for both CD34 and CD42b is determined, representing the platelet/CD34+ cell conjugates.

-

Cell Viability (Apoptosis) Assay

-

Objective: To assess the effect of the peptides on cell viability and apoptosis.

-

Methodology:

-

CD34+ cells are treated with the RFYVVM or RFYVVMWK peptides.

-

Following treatment, the cells are washed and resuspended in a binding buffer.

-

The cells are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, indicating late apoptosis or necrosis).

-

The stained cells are analyzed by flow cytometry.

-

The cell population is gated into four quadrants: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+). The percentage of cells in each quadrant is quantified.

-

Signaling Pathways and Experimental Workflow

The biological effects of the C-terminal domain of TSP-1 are primarily mediated through the CD47 receptor. The following diagrams illustrate the known signaling pathway for the CD47-binding peptide RFYVVMWK and a typical experimental workflow for comparing its activity to the non-binding RFYVVM peptide.

Conclusion

The Thrombospondin-1 derived peptide 1016-1021 (RFYVVM) is a truncated hexapeptide that lacks the critical C-terminal amino acids necessary for binding to the CD47 receptor. As demonstrated by comparative quantitative data, this peptide does not induce the pro-adhesive, pro-aggregatory, or apoptotic effects that are characteristic of the longer, CD47-binding peptide RFYVVMWK (1016-1023). Therefore, the primary biological relevance of the 1016-1021 peptide in a research context is as a specific and reliable negative control for investigating CD47-mediated signaling pathways. For drug development professionals, this underscores the precise structure-activity relationship within the C-terminal domain of Thrombospondin-1 and highlights the essential role of the -WK motif in mediating its interaction with CD47 and subsequent biological functions. Future research into TSP-1 mimetic peptides should focus on sequences that include this critical binding motif to elicit therapeutic effects related to the TSP-1/CD47 axis.

References

- 1. Thrombospondin-1 is a major activator of TGF-beta1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells From Atherosclerotic Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thrombospondin-1-Derived Peptide RFYVVMWK Improves the Adhesive Phenotype of CD34+ Cells from Atherosclerotic Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Anomaly of Thrombospondin-1 (1016-1021): A Peptide Devoid of a Signaling Pathway

A deep dive into the scientific literature reveals that the Thrombospondin-1 (TSP-1) peptide fragment corresponding to amino acids 1016-1021, with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM), does not independently initiate a signaling cascade. Contrary to the implication of a distinct signaling pathway, this specific truncated peptide is characterized by its lack of binding activity to CD47, the primary receptor for the C-terminal domain of TSP-1. Therefore, a technical guide on the "Thrombospondin-1 (1016-1021) signaling pathway" cannot be constructed as this pathway is not recognized in current scientific understanding.

Thrombospondin-1 is a large, multifunctional matricellular protein that plays a crucial role in a variety of biological processes, including angiogenesis, inflammation, and cell adhesion. Its C-terminal domain is of particular interest to researchers as it mediates interactions with several cell surface receptors, most notably CD47. This interaction is pivotal in initiating downstream signaling events that regulate cellular functions.

While the Val-Val-Met (VVM) motif within the 1016-1021 sequence is a critical component of the CD47 binding site, the six-amino-acid peptide RFYVVM alone is insufficient to mediate this interaction effectively. Multiple sources explicitly state that the Thrombospondin-1 (1016-1021) peptide is a truncated fragment that is devoid of CD47-binding activity[1][2][3][4][5].

The Functional CD47-Binding Motif: A Longer Sequence is Required

Effective binding to CD47 and subsequent signal transduction require a more extended peptide sequence derived from the C-terminal domain of TSP-1. The most well-characterized of these is the peptide with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK), often referred to as 4N1K or 7N3[6][7][8]. This longer peptide encompasses the 1016-1021 sequence and the additional tryptophan and lysine residues are essential for its biological activity.

The RFYVVMWK peptide has been demonstrated to bind to CD47 and elicit a range of cellular responses, including the modulation of cell adhesion, migration, and proliferation. Its signaling cascade is a subject of active investigation and is known to involve the regulation of intracellular calcium levels and interactions with other signaling molecules.

Concluding Remarks for Researchers

For scientists and drug development professionals investigating the therapeutic potential of targeting the TSP-1/CD47 axis, it is crucial to focus on the longer, biologically active peptides such as RFYVVMWK. The truncated 1016-1021 fragment, while containing a portion of the binding motif, does not represent a viable agonist for the CD47 receptor and therefore does not possess its own signaling pathway. Future research and therapeutic design should be directed towards the more extensively validated and functionally active domains of Thrombospondin-1.

References

- 1. abcepta.com [abcepta.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Human thrombospondin's (TSP-1) C-terminal domain opens to interact with the CD-47 receptor: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Role of Thrombospondin-1 (1016-1021) in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombospondin-1 (TSP-1) is a large matricellular glycoprotein and a potent endogenous inhibitor of angiogenesis. Its anti-angiogenic functions are primarily mediated by specific domains that interact with various cell surface receptors on endothelial cells. While the roles of the N-terminal and type 1 repeat domains are well-characterized, the function of specific peptides from the C-terminal region is an area of ongoing investigation. This technical guide focuses on the hexapeptide derived from the C-terminal domain of human, bovine, and mouse Thrombospondin-1, corresponding to amino acid residues 1016-1021, with the sequence Arg-Phe-Tyr-Val-Val-Met (RFYVVM). This peptide is of particular interest as it is devoid of binding activity to the well-known TSP-1 receptor, CD47, suggesting a distinct mechanism of action. This guide provides a comprehensive overview of the current understanding of the TSP-1 (1016-1021) peptide's role in angiogenesis, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.

Introduction to Thrombospondin-1 and its Anti-Angiogenic Role

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process crucial for development, wound healing, and tissue repair. Dysregulated angiogenesis is a hallmark of numerous pathologies, including cancer, diabetic retinopathy, and rheumatoid arthritis. The balance between pro- and anti-angiogenic factors governs this process. Thrombospondin-1 (TSP-1) was one of the first identified endogenous inhibitors of angiogenesis and plays a critical role in maintaining vascular homeostasis.[1][2]

TSP-1 is a large, homotrimeric glycoprotein composed of several distinct domains: an N-terminal heparin-binding domain, a procollagen homology region, three type 1 repeats (TSRs), three type 2 (EGF-like) repeats, and a C-terminal globular domain.[3] The anti-angiogenic activity of TSP-1 is multifaceted and involves both direct and indirect mechanisms.[4]

Direct Mechanisms:

-

Induction of Endothelial Cell Apoptosis: TSP-1 can trigger programmed cell death in endothelial cells, primarily through its interaction with the CD36 receptor.[5]

-

Inhibition of Endothelial Cell Migration and Proliferation: TSP-1 can halt the key processes of endothelial cell migration and proliferation, which are essential for the sprouting of new vessels.[4][6]

Indirect Mechanisms:

-

Sequestration of Pro-Angiogenic Factors: TSP-1 can bind to and sequester pro-angiogenic growth factors, such as Vascular Endothelial Growth Factor (VEGF), preventing them from binding to their receptors on endothelial cells.[7]

-

Modulation of the Extracellular Matrix: TSP-1 can influence the activity of matrix metalloproteinases (MMPs), enzymes that are critical for the degradation of the extracellular matrix during angiogenesis.[7]

The diverse functions of TSP-1 are mediated by its interactions with a variety of cell surface receptors, including CD36, CD47, integrins, and low-density lipoprotein receptor-related protein 1 (LRP1).[7][8] Peptides derived from different domains of TSP-1 have been shown to recapitulate many of the protein's functions and are being explored as potential therapeutic agents.[9]

The Thrombospondin-1 (1016-1021) Peptide: A Non-CD47 Binding Modulator of Angiogenesis

The C-terminal domain of TSP-1 is known to interact with the CD47 receptor, also known as integrin-associated protein (IAP).[1][6] This interaction plays a significant role in inhibiting nitric oxide (NO)-mediated signaling pathways in vascular cells.[1][8] A well-characterized CD47-binding peptide from this region is RFYVVMWK.[6][10]

The focus of this guide, the hexapeptide TSP-1 (1016-1021), has the sequence NH2-Arg-Phe-Tyr-Val-Val-Met-COOH (RFYVVM) .[2] Crucially, this truncated peptide is devoid of CD47-binding activity.[2][7] This lack of interaction with CD47 implies that the RFYVVM peptide, if it possesses anti-angiogenic properties, must exert its effects through a different receptor and signaling pathway than the more extensively studied CD47-binding domains of TSP-1.

While direct quantitative data on the anti-angiogenic efficacy of the RFYVVM peptide is limited in publicly available literature, its position within a functionally important region of TSP-1 suggests a potential role in modulating endothelial cell behavior. Further research is required to fully elucidate its specific activity and mechanism of action.

Putative Signaling Pathways

Given the nascent state of research on the specific signaling of the RFYVVM peptide, we can hypothesize potential pathways based on the known mechanisms of other non-CD47 binding TSP-1 domains and general principles of anti-angiogenic signaling.

A potential mechanism for non-CD47-binding TSP-1 peptides could involve interaction with other endothelial cell surface receptors, such as integrins or syndecans, which are known to bind TSP-1. Such an interaction could trigger intracellular signaling cascades that ultimately lead to an anti-angiogenic phenotype.

A possible signaling pathway is depicted below:

Experimental Protocols

To investigate the anti-angiogenic properties of the TSP-1 (1016-1021) peptide, a series of in vitro and in vivo assays can be employed. The following sections provide detailed methodologies for key experiments.

In Vitro Angiogenesis Assays

This assay measures the effect of the RFYVVM peptide on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

TSP-1 (1016-1021) peptide (RFYVVM), lyophilized

-

Sterile, nuclease-free water or appropriate buffer for peptide reconstitution

-

96-well tissue culture plates

-

Cell proliferation reagent (e.g., MTS, WST-1, or BrdU incorporation kit)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture HUVECs in EGM supplemented with 10% FBS.

-

Harvest cells and seed them into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM with reduced serum (e.g., 2% FBS).

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Peptide Treatment:

-

Prepare a stock solution of the RFYVVM peptide in sterile water or buffer.

-

Perform serial dilutions to prepare a range of peptide concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (the solvent used to dissolve the peptide) and an untreated control.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Assessment of Proliferation:

-

Add the cell proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition relative to the untreated control.

-

Plot the percentage of inhibition against the peptide concentration to determine the half-maximal inhibitory concentration (IC50).

-

This assay assesses the ability of the RFYVVM peptide to inhibit the migration of endothelial cells towards a chemoattractant.

Materials:

-

HUVECs

-

Endothelial Cell Basal Medium (EBM)

-

FBS

-

Chemoattractant (e.g., VEGF, FGF-2)

-

TSP-1 (1016-1021) peptide (RFYVVM)

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

-

Fibronectin

-

Calcein AM or Crystal Violet stain

Protocol:

-

Chamber Preparation:

-

Coat the underside of the Boyden chamber inserts with fibronectin (10 µg/mL) for 1 hour at 37°C to promote cell adhesion.

-

-

Cell Preparation:

-

Serum-starve HUVECs for 4-6 hours in EBM containing 0.5% FBS.

-

Harvest and resuspend the cells in serum-free EBM at a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

In the lower chamber, add EBM containing the chemoattractant (e.g., 20 ng/mL VEGF).

-

In the upper chamber, add the HUVEC suspension.

-

Add different concentrations of the RFYVVM peptide to the upper chamber along with the cells. Include appropriate controls.

-

-

Incubation:

-

Incubate the chamber for 4-6 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye like Calcein AM.

-

Count the number of migrated cells in several microscopic fields.

-

In Vivo Angiogenesis Assays

This in vivo assay evaluates the effect of the RFYVVM peptide on the formation of new blood vessels within a Matrigel plug implanted in mice.

Materials:

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factor (e.g., FGF-2 or VEGF)

-

TSP-1 (1016-1021) peptide (RFYVVM)

-

6-8 week old immunodeficient mice (e.g., nude or SCID)

-

Anesthesia

-

Surgical tools

-

Hemoglobin quantification kit or anti-CD31 antibody for immunohistochemistry

Protocol:

-

Plug Preparation:

-

On ice, mix Matrigel with the pro-angiogenic factor (e.g., 150 ng/mL FGF-2) and the RFYVVM peptide at various concentrations. Include a control group with the pro-angiogenic factor but without the peptide.

-

-

Implantation:

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will solidify at body temperature, forming a plug.

-

-

Incubation:

-

Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

-

Analysis:

-

Euthanize the mice and excise the Matrigel plugs.

-

Quantify the extent of angiogenesis by either:

-

Measuring the hemoglobin content of the plug using a colorimetric assay.

-

Fixing, sectioning, and staining the plugs with an anti-CD31 antibody to visualize and quantify the microvessel density via immunohistochemistry.

-

-

The workflow for a Matrigel Plug Assay is visualized below:

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile saline

-

Thermanox coverslips or filter paper discs

-

Pro-angiogenic factor (e.g., VEGF)

-

TSP-1 (1016-1021) peptide (RFYVVM)

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Egg Incubation:

-

Incubate fertilized eggs at 37°C in a humidified incubator for 3 days.

-

-

Windowing:

-

On day 3, create a small window in the eggshell to expose the CAM.

-

-

Sample Application:

-

Prepare solutions of the pro-angiogenic factor with and without various concentrations of the RFYVVM peptide.

-

Saturate a small Thermanox coverslip or filter paper disc with the test solution and place it on the CAM.

-

-

Incubation:

-

Reseal the window and return the egg to the incubator for an additional 2-3 days.

-

-

Analysis:

-

On day 5 or 6, image the area around the implant using a stereomicroscope.

-

Quantify the angiogenic response by counting the number of blood vessels converging towards the implant or by measuring the total vessel length using image analysis software.

-

Data Presentation

To facilitate the comparison of results from different experiments, all quantitative data should be summarized in clearly structured tables.

Table 1: In Vitro Anti-Angiogenic Activity of TSP-1 (1016-1021) Peptide (Hypothetical Data)

| Assay | Cell Line | Parameter | RFYVVM Peptide Concentration | % Inhibition (Mean ± SD) |

| Proliferation | HUVEC | Cell Viability | 10 µM | 15 ± 3.2 |

| 50 µM | 42 ± 5.1 | |||

| 100 µM | 68 ± 6.5 | |||

| Migration | HUVEC | Migrated Cells | 10 µM | 25 ± 4.5 |

| 50 µM | 55 ± 7.2 | |||

| 100 µM | 82 ± 8.1 |

Table 2: In Vivo Anti-Angiogenic Activity of TSP-1 (1016-1021) Peptide (Hypothetical Data)

| Assay | Model | Parameter | RFYVVM Peptide Dose | % Inhibition (Mean ± SD) |

| Matrigel Plug | Nude Mouse | Hemoglobin Content | 50 µ g/plug | 35 ± 6.8 |

| 100 µ g/plug | 60 ± 9.3 | |||

| CAM Assay | Chick Embryo | Vessel Density | 10 µ g/disc | 45 ± 8.2 |

| 50 µ g/disc | 75 ± 10.5 |

Conclusion and Future Directions

The Thrombospondin-1 (1016-1021) peptide, RFYVVM, represents an intriguing subject for angiogenesis research due to its origin in the C-terminal domain of TSP-1 and its lack of binding to the CD47 receptor. This suggests a novel mechanism for the anti-angiogenic effects of TSP-1 that is independent of the well-characterized CD47-mediated pathway. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific anti-angiogenic activity of this peptide.

Future research should focus on:

-

Determining the specific receptor for the RFYVVM peptide on endothelial cells. Receptor binding assays and affinity chromatography could be employed for this purpose.

-

Elucidating the downstream signaling pathways activated by the peptide. This would involve investigating the phosphorylation status of key signaling molecules such as FAK, Src, and MAP kinases.

-

Conducting comprehensive in vivo studies to evaluate the therapeutic potential of the RFYVVM peptide in models of diseases characterized by pathological angiogenesis.

A thorough understanding of the role and mechanism of action of the TSP-1 (1016-1021) peptide could pave the way for the development of novel and more specific anti-angiogenic therapies.

References

- 1. Thrombospondins function as regulators of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Angiogenic Inhibitors with an in vivo Quantitative Angiogenesis Method Using Agarose Microencapsulation and Mouse Hemoglobin Enzyme‐linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Molecular Basis for the Regulation of Angiogenesis by Thrombospondin-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active peptides of TSP-1 inhibit retinal angiogenesis through the CD36 pathway in a rat model of choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thrombospondin-1 (1016-1021) and its Role in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, homotrimeric matricellular glycoprotein that plays a complex and often contradictory role in cell biology. It is a key regulator of cell-matrix interactions, influencing processes such as angiogenesis, apoptosis, and immune responses.[1] The multifaceted nature of TSP-1 stems from its modular structure, which contains multiple domains capable of interacting with a wide array of cell surface receptors, growth factors, and other extracellular matrix components.[1]

This technical guide focuses on a specific hexapeptide fragment of TSP-1, corresponding to amino acids 1016-1021 (sequence: Arg-Phe-Tyr-Val-Val-Met or RFYVVM). This peptide is derived from the C-terminal domain of TSP-1, a region known to be crucial for cell attachment.[2] Notably, while the broader C-terminal region contains a well-characterized binding site for the CD47 receptor (the RFYVVMWK sequence), the 1016-1021 fragment is explicitly devoid of this CD47-binding activity.[3] This guide will delve into the current understanding of the TSP-1 (1016-1021) peptide's role in cell adhesion, independent of CD47, providing quantitative data, detailed experimental protocols, and insights into its potential signaling mechanisms.

Quantitative Data on TSP-1 and its Fragments

| Ligand | Receptor/Binding Partner | Cell Type | Binding Affinity (Kd) / IC50 | Reference |

| Thrombospondin-1 | Polyhistidine | - | ~5 nM (Kd) | [4] |

| TSP-1 C-terminal peptide (CSVTCG) | CD36 | Retinoic acid-treated SK-N-SH cells | 80 µM (IC50 for cell attachment inhibition) | [5] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the TSP-1 (1016-1021) peptide's effects on cell adhesion. The following protocols are adapted from established methods for studying cell adhesion and can be specifically tailored for investigating this peptide.

Protocol 1: Static Cell Adhesion Assay

This assay quantifies the attachment of cells to a substrate coated with the TSP-1 (1016-1021) peptide.

Materials:

-

Thrombospondin-1 (1016-1021) peptide (e.g., from MedchemExpress)[3]

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., endothelial cells, fibroblasts)

-

Serum-free cell culture medium

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Dilute the TSP-1 (1016-1021) peptide to the desired concentrations (e.g., 1, 10, 50 µg/mL) in sterile PBS.

-

Add 50 µL of the peptide solution to each well of a 96-well plate.

-

Incubate the plate for 2 hours at 37°C or overnight at 4°C.

-

Aspirate the peptide solution and wash the wells three times with PBS.

-

Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

-

Cell Preparation and Seeding:

-

Culture cells to 70-80% confluency.

-

Harvest the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with serum-free medium and resuspend them to a concentration of 1 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each peptide-coated well.

-

-

Adhesion and Quantification:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30, 60, 90 minutes) to allow for cell adhesion.

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Add 100 µL of serum-free medium containing Calcein-AM (e.g., 2 µM) to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

-

Protocol 2: Cell Spreading Assay

This assay assesses the morphological changes of cells upon adhesion to the TSP-1 (1016-1021) peptide.

Materials:

-

Same as for the Static Cell Adhesion Assay

-

Microscope with imaging capabilities

-

Image analysis software

Procedure:

-

Follow steps 1 and 2 of the Static Cell Adhesion Assay protocol.

-

After the desired adhesion incubation time, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes (optional, for subsequent cytoskeletal staining).

-

Stain the cells with a suitable dye (e.g., phalloidin for F-actin, DAPI for nuclei).

-

Acquire images of the cells using a microscope.

-

Analyze the images using software to quantify cell spreading area.

Protocol 3: Flow Adhesion Assay

This assay measures cell adhesion under physiological shear stress conditions.

Materials:

-

Flow chamber system

-

Syringe pump

-

Microscope with a camera

-

TSP-1 (1016-1021) peptide

-

Cell suspension labeled with a fluorescent dye (e.g., Calcein-AM)

Procedure:

-

Chamber Preparation:

-

Coat the bottom surface of the flow chamber with the TSP-1 (1016-1021) peptide as described in the static adhesion assay.

-

Assemble the flow chamber.

-

-

Cell Perfusion:

-

Prepare a suspension of fluorescently labeled cells in a suitable medium.

-

Draw the cell suspension into a syringe and mount it on a syringe pump.

-

Connect the syringe to the flow chamber and perfuse the cells at a defined shear stress for a specific duration.

-

-

Data Acquisition and Analysis:

-

Record the adhesion of cells to the peptide-coated surface in real-time using the microscope and camera.

-

Quantify the number of adherent cells per unit area from the recorded videos or images.

-

Signaling Pathways and Molecular Interactions

The TSP-1 (1016-1021) peptide, by lacking the primary CD47 binding motif, is thought to mediate cell adhesion through alternative receptors and signaling pathways. While the precise mechanisms are still under investigation, evidence points towards the involvement of integrins.

The C-terminal domain of TSP-1 has been shown to interact with several integrins, including α3β1 and αvβ3.[6] It is plausible that the RFYVVM sequence within the 1016-1021 fragment contributes to these interactions. Integrin engagement typically leads to the activation of focal adhesion kinase (FAK) and Src family kinases, initiating a cascade of downstream signaling events that regulate cytoskeletal organization, cell spreading, and migration.[7]

A study by Leclair and Lim (2014) has suggested that peptides containing the RFYVVM sequence may also exhibit non-specific binding to cell surface proteins and even immunoglobulins, which could contribute to cell adhesion in a receptor-independent manner.[1] This highlights the importance of using appropriate controls, such as scrambled peptides, in experimental designs.

Below are diagrams illustrating the potential signaling pathways and experimental workflows.

Caption: Putative signaling pathway for TSP-1 (1016-1021) mediated cell adhesion.

References

- 1. researchgate.net [researchgate.net]

- 2. Thrombospondin-1 CD47 Signalling: From Mechanisms to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thrombospondin-1 binds to polyhistidine with high affinity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Thrombospondin-1 promotes alpha3beta1 integrin-mediated adhesion and neurite-like outgrowth and inhibits proliferation of small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Peptide Construct Mediates Focal Adhesion Pathway Through the Activation of Integrin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Thrombospondin-1 C-Terminal Peptides with Cell Surface Receptors

Prepared for: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the molecular interactions between the C-terminal domain of Thrombospondin-1 (TSP-1) and its cell surface receptors. It focuses on well-characterized peptide sequences from this region, their receptor binding, downstream signaling, and the experimental methodologies used for their study.

Executive Summary

Thrombospondin-1 is a large, multi-domain matricellular glycoprotein that regulates a wide array of cellular processes, including angiogenesis, apoptosis, and immune responses.[1][2] Its biological functions are mediated through interactions with multiple cell surface receptors. The C-terminal domain of TSP-1 is of particular interest as it harbors a key binding site for the CD47 receptor, a critical regulator of cellular homeostasis and a promising therapeutic target.

A crucial point of clarification is the activity of the specific peptide Thrombospondin-1 (1016-1021) . Multiple sources indicate that this truncated peptide is devoid of CD47-binding activity . However, a slightly longer, overlapping peptide, Thrombospondin-1 (1016-1023) , with the sequence Arg-Phe-Tyr-Val-Val-Met-Trp-Lys (RFYVVMWK) , is a well-established and potent agonist of the CD47 receptor.[3][4][5][6] Therefore, this guide will focus on the interactions of the biologically active RFYVVMWK peptide and the broader TSP-1 C-terminal domain with their cellular receptors.

Primary Cell Surface Receptors and Binding Interactions

The C-terminal "signature" domain of TSP-1 interacts primarily with the cell surface receptor CD47. While full-length TSP-1 engages a variety of receptors, including CD36 and integrins via other domains, the RFYVVMWK motif is highly specific for CD47.[7][8]

CD47 (Integrin-Associated Protein)

CD47 is a ubiquitously expressed transmembrane protein that functions as a critical regulator of cellular processes like apoptosis, phagocytosis, and nitric oxide (NO) signaling.[3][7] The interaction between the C-terminal domain of TSP-1 and the extracellular domain of CD47 is a high-affinity binding event that initiates several downstream signaling cascades.[9][10] The RFYVVMWK peptide (also known as 4N1K) is sufficient to elicit many of the signaling events triggered by the full-length protein's engagement with CD47.[3][11][12]

Other TSP-1 Receptors (Contextual)

For a comprehensive understanding, it is important to note other major TSP-1 receptors, which are engaged by different domains of the full-length protein:

-

CD36: This scavenger receptor binds to the Type 1 Repeats (TSRs) of TSP-1 and is crucial for its anti-angiogenic activity. Peptides like CSVTCG from the TSR domain can mediate this interaction.[13][14]

-

Integrins: TSP-1 interacts with several integrins, including αvβ3 and α3β1, through its N-terminal and Type 3 Repeats, modulating cell adhesion and migration.[2][7]

-

Calreticulin/LRP1: The N-terminal domain of TSP-1 binds to the calreticulin/LRP1 co-complex, which can lead to the disassembly of focal adhesions.[10][15][16]

Quantitative Data on TSP-1 Peptide Interactions

Direct, high-quality binding affinity data (e.g., Kd values) for the TSP-1 (1016-1023) peptide are not consistently reported across the literature. However, functional assays provide valuable quantitative insights into its potency. It is critical to note that the full-length, trimeric TSP-1 protein exhibits significantly higher potency (in the picomolar range) for inhibiting cell signaling compared to the monomeric RFYVVMWK peptide (micromolar range), likely due to avidity effects and the involvement of other binding domains.[8]

| Parameter | Full-Length TSP-1 | TSP-1 (1016-1023) Peptide | Other TSP-1 Peptides | Target Receptor(s) | Reference(s) |

| Effective Concentration (for NO/cGMP signaling inhibition) | Picomolar (pM) range | Micromolar (µM) range | N/A | CD47 | [8][9] |

| IC50 (Inhibition of cell attachment) | Not specified | ~80 µM | CSVTCG (CD36-binding peptide) | CD36 | [14] |

| Apoptosis Induction (in promyelocytic leukemia cells) | Effective | Mild but significant effect | N/A | CD47 | [13] |

| Receptor Specificity | CD47, CD36, Integrins, LRP1, etc. | Primarily CD47 | Varies by peptide sequence | CD47 | [8] |

Downstream Signaling Pathways

Engagement of CD47 by the TSP-1 C-terminal domain or the RFYVVMWK peptide triggers several key signaling cascades.

Inhibition of Nitric Oxide (NO)/cGMP Signaling

One of the most well-documented effects of TSP-1/CD47 ligation is the potent inhibition of the NO/cyclic guanosine monophosphate (cGMP) signaling pathway. This pathway is critical for vasodilation and cell survival. TSP-1 binding to CD47 antagonizes the activation of soluble guanylate cyclase (sGC), thereby preventing the synthesis of cGMP.[9][17] This leads to vasoconstriction and inhibits pro-angiogenic and pro-survival signals in endothelial cells.[7]

Induction of Apoptosis

Ligation of CD47 by the RFYVVMWK peptide can induce apoptosis in various cell types, including cancer cells and dendritic cells.[4][6][13] This process can be caspase-independent and involves an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS).[7][18]

Detailed Experimental Protocols

Characterizing the interaction between TSP-1 peptides and cell surface receptors involves a variety of biochemical and cell-based assays.

Protocol: Competitive ELISA for Peptide-Receptor Interaction

This assay measures the ability of a peptide (e.g., TSP-1 1016-1023) to compete with a known ligand (e.g., full-length TSP-1 or a labeled antibody) for binding to an immobilized receptor.

Objective: To determine the inhibitory concentration (IC50) of a peptide for a specific ligand-receptor interaction.

Materials:

-

High-binding 96-well microtiter plate

-

Recombinant receptor extracellular domain (e.g., human CD47)

-

Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Test Peptide (TSP-1 1016-1023) at various concentrations

-

Labeled Ligand (e.g., Biotinylated TSP-1 or anti-CD47 antibody)

-

Detection Reagent (e.g., HRP-conjugated Streptavidin)

-

Substrate (e.g., TMB) and Stop Solution (e.g., 2N H2SO4)

Procedure:

-

Coating: Immobilize the recombinant receptor onto the microplate wells by incubating with coating buffer overnight at 4°C.[19]

-

Washing: Wash wells three times with Wash Buffer to remove unbound receptor.

-

Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[20]

-

Competition: Add serial dilutions of the test peptide to the wells, followed immediately by a constant concentration of the labeled ligand. Incubate for 2 hours at room temperature.[21]

-

Washing: Wash wells three times to remove unbound reagents.

-

Detection: Add the detection reagent (e.g., HRP-Streptavidin) and incubate for 1 hour at room temperature.[19]

-

Washing: Perform a final series of five washes.

-

Development: Add TMB substrate and incubate in the dark. Stop the reaction with Stop Solution.

-

Readout: Measure the absorbance at 450 nm. A decrease in signal compared to the control (no peptide) indicates successful competition.

Protocol: Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a surface coated with an extracellular matrix protein and can be used to test the inhibitory effects of soluble peptides.

Objective: To assess the effect of TSP-1 peptides on cell adhesion.

Materials:

-

Tissue culture-treated 96-well plate

-

Adhesion substrate (e.g., Fibronectin or full-length TSP-1)

-

Test Peptide (TSP-1 1016-1023)

-

Cell suspension (e.g., endothelial cells) in serum-free media

-

Blocking agent (e.g., 1% BSA)

-

PBS (containing Ca2+ and Mg2+)

-

Fixative (e.g., ice-cold Methanol)

-

Staining solution (e.g., 0.1% Crystal Violet)

-

Extraction buffer (e.g., 10% acetic acid)

Procedure:

-

Coating: Coat wells with the adhesion substrate (e.g., 10 µg/mL Fibronectin) for 2 hours at room temperature or overnight at 4°C.[22]

-

Washing & Blocking: Wash wells with PBS, then block with 1% BSA for 30-60 minutes at 37°C to minimize non-specific adhesion.[23]

-

Cell Seeding: Prepare a cell suspension. Pre-incubate the cells with various concentrations of the test peptide for 15-30 minutes.

-

Adhesion: Seed the cell/peptide mixture into the coated wells and incubate at 37°C for a defined period (e.g., 30-90 minutes).[24]

-

Washing: Gently wash the wells with PBS (containing Ca2+/Mg2+) to remove non-adherent cells.[22]

-

Fixation & Staining: Fix the remaining adherent cells with cold methanol, then stain with Crystal Violet.[24]

-

Washing: Wash away excess stain with water.

-

Quantification: Solubilize the stain with extraction buffer and measure the absorbance (e.g., at 590 nm). A lower absorbance in peptide-treated wells indicates inhibition of adhesion.

Conclusion and Future Directions

The C-terminal domain of Thrombospondin-1, specifically the RFYVVMWK (1016-1023) sequence, is a critical mediator of the protein's interaction with the CD47 receptor. This interaction triggers potent anti-angiogenic and pro-apoptotic signaling cascades, primarily through the inhibition of NO/cGMP pathways. While the shorter 1016-1021 peptide appears to be inactive, the 1016-1023 peptide serves as a valuable research tool for specifically interrogating CD47 signaling. For drug development professionals, targeting the TSP-1/CD47 axis with peptides or small molecules represents a promising strategy for cancer therapy and for modulating inflammatory responses. Future research should focus on obtaining high-resolution structural data of the peptide-receptor complex and developing more potent, stable peptide analogs with improved pharmacokinetic properties.

References

- 1. protocols.io [protocols.io]

- 2. The cell biology of thrombospondin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Differential Interactions of Thrombospondin-1, -2, and -4 with CD47 and Effects on cGMP Signaling and Ischemic Injury Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thrombospondin-1 is a CD47-dependent endogenous inhibitor of hydrogen sulfide signaling in T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human thrombospondin's (TSP-1) C-terminal domain opens to interact with the CD-47 receptor: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cellular internalization and degradation of thrombospondin-1 is mediated by the amino-terminal heparin binding domain (HBD). High affinity interaction of dimeric HBD with the low density lipoprotein receptor-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Structures of the Thrombospondin-1 N-Terminal Domain and Its Complex with a Synthetic Pentameric Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The CD47-binding peptide of thrombospondin-1 induces defenestration of liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thrombospondin-1/CD47 signaling modulates transmembrane cation conductance, survival, and deformability of human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 21. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thrombospondin-1 (1016-1021) in Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Thrombospondin-1 (TSP-1) derived peptide sequence (1016-1021), with a focus on its applications in cancer research. TSP-1 is a large matricellular glycoprotein with multifaceted roles in the tumor microenvironment, including the regulation of angiogenesis, tumor growth, and immunity.[1][2][3][4] Specific peptides derived from TSP-1, including the C-terminal region containing the 1016-1021 sequence, have garnered significant interest as potential therapeutic agents.[2][5] This document details the signaling pathways, quantitative data from preclinical studies, and key experimental protocols relevant to the investigation of TSP-1 (1016-1021) and related peptides in oncology.

Core Concepts and Mechanism of Action

The biological effects of TSP-1 and its derived peptides are primarily mediated through interactions with cell surface receptors, most notably CD47 and CD36.[2][6][7] The C-terminal domain of TSP-1, which encompasses the 1016-1021 sequence, is particularly important for its interaction with the CD47 receptor.[8] This interaction can trigger a cascade of intracellular events that influence cell survival, proliferation, and immune responses.[8][9][10]

The TSP-1/CD47 Signaling Axis

The interaction between TSP-1 and CD47 is a critical signaling pathway in the tumor microenvironment.[8][9] CD47 is ubiquitously expressed and, upon binding to TSP-1, can initiate downstream signaling that has context-dependent effects on cancer cells and immune cells.[2][8] In some contexts, this interaction can induce apoptosis in tumor cells.[10] Conversely, the TSP-1/CD47 axis has been identified as a novel immune checkpoint that promotes T-cell exhaustion, thereby allowing tumors to evade the anti-cancer immune response.[9][11][12] Disruption of the TSP-1/CD47 interaction has been shown to prevent T-cell exhaustion and enhance tumor control in preclinical models.[9][11][12]

A peptide known as TAX2 has been demonstrated to disrupt the CD47-TSP-1 interaction, leading to slowed tumor growth.[9] Furthermore, combining TAX2 with PD-1 blockade exhibited a synergistic effect, suggesting a powerful dual-targeting strategy to boost anti-tumor immunity.[9]

-

Signaling Pathway Diagram:

Caption: TSP-1/CD47 Signaling Pathway in Cancer.

Quantitative Data from Preclinical Studies

The anti-tumor and anti-angiogenic effects of TSP-1 derived peptides have been quantified in numerous preclinical studies. This section summarizes key findings in a tabular format for easy comparison.

Table 1: In Vitro Anti-Proliferative Activity of TSP-1 and Derived Peptides

| Cell Line | Peptide/Compound | IC50 | Outcome | Reference |

| C6 Glioma | Intact TSP-1 | 45 nM | Inhibition of proliferation | [13] |

| Aortic Endothelial Cells | Intact TSP-1 | 3 nM | Inhibition of proliferation | [13] |

| Corneal Endothelial Cells | Intact TSP-1 | 7 nM | Inhibition of proliferation | [13] |

Table 2: In Vivo Anti-Tumor Efficacy of TSP-1 Derived Peptides

| Animal Model | Tumor Type | Peptide/Compound | Dosing Regimen | Treatment Duration | Outcome | Reference |

| Rat | C6 & 9L Brain Tumors | D-reverse amKRFKQD GGWSHWSP WSSac | 10 mg/kg (IV or subcutaneous pump) | 11 days | Significant reduction in tumor volume (4-4.5 fold) | [13][14] |

| Murine | Human Colon Cancer | TSP-1 derived CD36 binding motif | 10 mg/kg (i.p. every other day) | 4 weeks | 69% reduction in primary tumor volume | [14] |

| Syngeneic Mice | Murine Melanoma Metastases | DI-TSP | Dose-dependent | Not specified | Inhibition of tumor growth | [15] |

| Immune-deficient Mice | Primary Human Bladder Tumors | DI-TSPa | Not specified | Not specified | Blocks progression of primary tumors | [15] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of TSP-1 derived peptides in cancer research.

In Vitro Cell Proliferation Assay

This assay assesses the direct effect of TSP-1 peptides on the proliferation of cancer cells.[13][14]

-

Cell Seeding:

-

Peptide Preparation:

-

Prepare a stock solution of the TSP-1 peptide in a suitable sterile solvent.

-

Perform serial dilutions of the peptide to achieve the desired final concentrations in the culture medium.[14]

-

-

Treatment:

-

Add the different concentrations of the TSP-1 peptide to the wells.

-

Include vehicle-only and untreated wells as controls.[14]

-

-

Incubation:

-

Assessment of Proliferation:

-

Measure cell proliferation using a standard method such as MTS or WST-1 assay, following the manufacturer's instructions.[14]

-

-

Data Analysis:

-

Calculate the percentage of proliferation relative to the untreated control.

-

Determine the IC50 value if applicable.[14]

-

-

Experimental Workflow Diagram:

Caption: Workflow for In Vitro Cell Proliferation Assay.

In Vitro Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of TSP-1 peptides by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.[6]

-

Preparation:

-

Thaw Matrigel on ice overnight.

-

Pipette 50-100 µL of cold Matrigel into each well of a 96-well plate and allow it to solidify at 37°C for 30-60 minutes.[6]

-

-

Cell Seeding:

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.

-

Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[6]

-

-

Treatment:

-

Add TSP-1 peptides or controls at desired concentrations to the cell suspension before seeding or directly to the wells after seeding.[6]

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[6]

-

-

Analysis:

-

Visualize the tube-like structures using a phase-contrast microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).[6]

-

-

Experimental Workflow Diagram:

Caption: Workflow for In Vitro Tube Formation Assay.

Western Blot for VEGFR2 Phosphorylation

This protocol is used to determine if TSP-1 peptides inhibit the VEGF-stimulated signaling cascade in endothelial cells by assessing the phosphorylation status of VEGFR2.[14]

-

Cell Culture and Serum Starvation:

-

Culture endothelial cells (e.g., HUVECs) to approximately 80-90% confluency.

-

Serum-starve the cells for 18-24 hours before the experiment.[14]

-

-

Peptide Pretreatment:

-

Pretreat the cells with the TSP-1 peptide at the desired concentration for a specific duration (e.g., 20 minutes).[14]

-

-

VEGF Stimulation:

-

Stimulate the cells with VEGF (e.g., 30 ng/mL) for a short period (e.g., 5 minutes) to induce VEGFR2 phosphorylation.[14]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells and quantify the protein concentration.

-

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated VEGFR2 and total VEGFR2, followed by HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.

-

-

Experimental Workflow Diagram:

Caption: Western Blot Workflow for VEGFR2 Phosphorylation.

Concluding Remarks

The Thrombospondin-1 derived peptide (1016-1021) and related sequences represent a promising area of cancer research. Their ability to modulate key signaling pathways involved in angiogenesis and immune evasion, such as the TSP-1/CD47 axis, positions them as potential candidates for novel anti-cancer therapies. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these peptides. Future investigations should focus on optimizing peptide stability and delivery, as well as exploring their efficacy in combination with existing cancer treatments.

References

- 1. Thrombospondin-1 is a multifaceted player in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Original insights on thrombospondin-1-related antireceptor strategies in cancer [frontiersin.org]

- 3. oncotarget.com [oncotarget.com]

- 4. The role of thrombospondin-1 in tumor progression and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. assaygenie.com [assaygenie.com]

- 10. Functions of Thrombospondin-1 in the Tumor Microenvironment [mdpi.com]

- 11. Thrombospondin-1-CD47 signaling contributes to the development of T cell exhaustion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thrombospondin-1-CD47 signaling contributes to the development of T cell exhaustion in cancer. [vivo.weill.cornell.edu]

- 13. Treatment of Experimental Brain Tumors with Trombospondin-1 Derived Peptides: an In Vivo Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Inhibition of tumor growth by systemic treatment with thrombospondin-1 peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Thrombospondin-1 (1016-1021) Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombospondin-1 (TSP-1) is a large, multifunctional matricellular glycoprotein that plays a pivotal role in regulating a wide array of cellular processes, including angiogenesis, apoptosis, and cell adhesion. The biological activities of TSP-1 are mediated by various domains that interact with a multitude of cell surface receptors. The C-terminal region of TSP-1 is of particular interest as it contains several biologically active peptide sequences.

This document provides detailed application notes and protocols for the in vitro cell culture treatment with the Thrombospondin-1 (1016-1021) peptide. This specific hexapeptide, with the sequence N-acetyl-Ser-Gly-Val-Tyr-Gly-Val-Arg-NH2 (Ac-SGVYGVR-NH2), is a truncated form of a well-studied C-terminal peptide of TSP-1. A critical characteristic of the TSP-1 (1016-1021) peptide is that it is devoid of binding activity to the CD47 receptor, a key mediator of many of the functions of full-length TSP-1 and other C-terminal peptides like TSP-1 (1016-1023).[1] This lack of CD47 interaction suggests that the 1016-1021 peptide may elicit distinct cellular responses or act through alternative signaling pathways.

These protocols are intended to serve as a comprehensive guide for utilizing this peptide in cell-based assays to investigate its effects on various cellular functions. Given the limited specific literature on the 1016-1021 peptide, the provided protocols are based on established methods for similar peptides and full-length TSP-1, and will likely require optimization for specific cell types and experimental systems.

Data Presentation

Table 1: Peptide Reconstitution and Storage

| Parameter | Recommendation |

| Peptide Name | Thrombospondin-1 (1016-1021) |

| Sequence | Ac-SGVYGVR-NH2 |

| Molecular Weight | 752.8 g/mol |

| Appearance | Lyophilized white powder |

| Purity | >95% (as determined by HPLC) |

| Solubility | Soluble in sterile water or DMSO |

| Reconstitution | Reconstitute in sterile, nuclease-free water or DMSO to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution from 1 mg of peptide, add 1.327 mL of solvent. Briefly centrifuge the vial before opening to ensure all powder is at the bottom. |

| Storage | Store lyophilized peptide at -20°C or -80°C. Upon reconstitution, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Table 2: Suggested Concentration Range for In Vitro Assays

| Assay Type | Starting Concentration Range (µM) | Incubation Time |

| Cell Viability / Proliferation | 1 - 100 | 24 - 72 hours |

| Apoptosis Assay | 10 - 200 | 12 - 48 hours |

| Cell Migration Assay | 0.1 - 50 | 4 - 24 hours |

| Signaling Pathway Analysis (e.g., Western Blot) | 10 - 100 | 5 minutes - 24 hours |

Note: The optimal concentration and incubation time should be determined empirically for each cell type and specific experimental endpoint. A dose-response and time-course experiment is highly recommended as a first step.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of the TSP-1 (1016-1021) peptide.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to evaluate the effect of the TSP-1 (1016-1021) peptide on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., endothelial cells, tumor cells)

-

Complete cell culture medium

-

Thrombospondin-1 (1016-1021) peptide stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the TSP-1 (1016-1021) peptide in complete medium.

-

Remove the medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (vehicle control).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by the TSP-1 (1016-1021) peptide using flow cytometry.

Materials:

-

Cells of interest

-

6-well cell culture plates

-

Thrombospondin-1 (1016-1021) peptide stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-